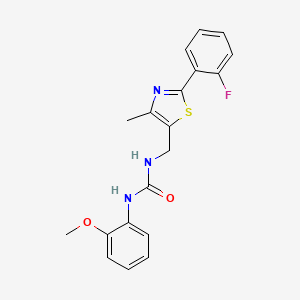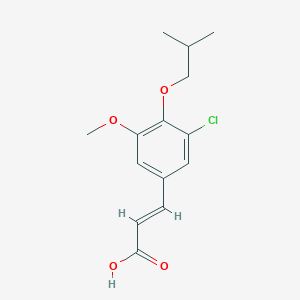
(2E)-3-(3-chloro-4-isobutoxy-5-methoxyphenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(3-chloro-4-isobutoxy-5-methoxyphenyl)acrylic acid is an organic compound characterized by the presence of a chloro, isobutoxy, and methoxy substituent on a phenyl ring, along with an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-chloro-4-isobutoxy-5-methoxyphenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-isobutoxy-5-methoxybenzaldehyde.
Aldol Condensation: The key step involves an aldol condensation reaction between the benzaldehyde derivative and an appropriate acrylic acid derivative under basic conditions.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the acrylic acid moiety can yield the corresponding saturated carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted phenylacrylic acids.
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions.
Material Science: It can be used in the synthesis of polymers with specific properties.
Biology and Medicine:
Drug Development:
Industry:
Coatings and Adhesives: The compound can be used in the formulation of specialty coatings and adhesives due to its acrylic acid moiety.
作用机制
The mechanism of action of (2E)-3-(3-chloro-4-isobutoxy-5-methoxyphenyl)acrylic acid is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The acrylic acid moiety may also participate in Michael addition reactions with nucleophiles in biological systems.
相似化合物的比较
- (2E)-3-(3-chloro-4-methoxyphenyl)acrylic acid
- (2E)-3-(3-chloro-4-isobutoxyphenyl)acrylic acid
Uniqueness: The presence of both isobutoxy and methoxy groups in (2E)-3-(3-chloro-4-isobutoxy-5-methoxyphenyl)acrylic acid provides unique steric and electronic properties, potentially leading to distinct reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Further research is needed to fully explore its potential and mechanism of action.
属性
CAS 编号 |
790271-11-3 |
|---|---|
分子式 |
C14H17ClO4 |
分子量 |
284.73 g/mol |
IUPAC 名称 |
3-[3-chloro-5-methoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H17ClO4/c1-9(2)8-19-14-11(15)6-10(4-5-13(16)17)7-12(14)18-3/h4-7,9H,8H2,1-3H3,(H,16,17) |
InChI 键 |
YTYZKOPTJUDXGV-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=C(C=C(C=C1Cl)C=CC(=O)O)OC |
规范 SMILES |
CC(C)COC1=C(C=C(C=C1Cl)C=CC(=O)O)OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(phenylformamido)-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)acetamide](/img/structure/B2850654.png)
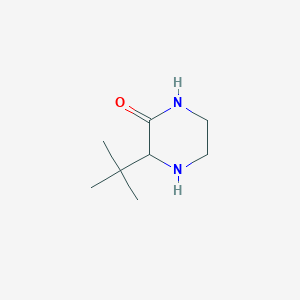
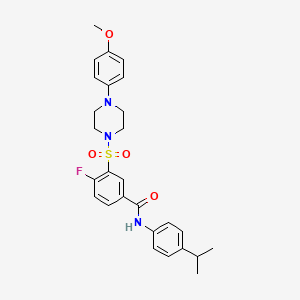
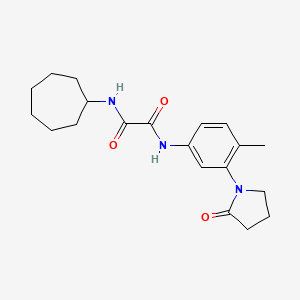

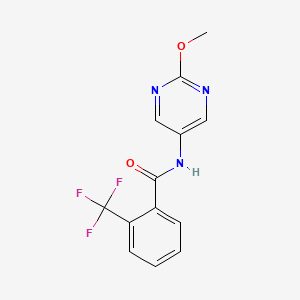
![{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B2850664.png)
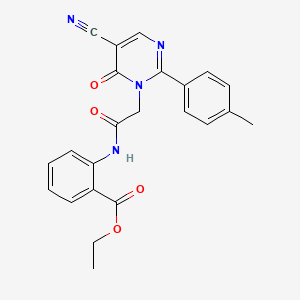
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2850667.png)
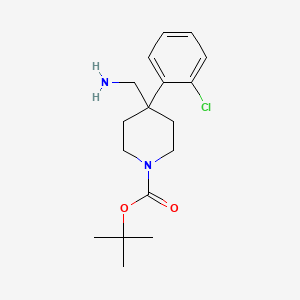
![1-(Cyclopropylmethyl)-2-[(3-methylsulfonylphenoxy)methyl]aziridine](/img/structure/B2850670.png)
![2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2850673.png)
![1-[(3-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2850675.png)
